N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine
CAS No.:
Cat. No.: VC17854351
Molecular Formula: C10H15F2N
Molecular Weight: 187.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15F2N |
|---|---|
| Molecular Weight | 187.23 g/mol |
| IUPAC Name | N-but-3-ynyl-4,4-difluorocyclohexan-1-amine |
| Standard InChI | InChI=1S/C10H15F2N/c1-2-3-8-13-9-4-6-10(11,12)7-5-9/h1,9,13H,3-8H2 |
| Standard InChI Key | BDLZZQYPONTMBE-UHFFFAOYSA-N |
| Canonical SMILES | C#CCCNC1CCC(CC1)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecule features a 4,4-difluorocyclohexane ring with an amine group at position 1, substituted by a but-3-yn-1-yl chain. This configuration creates three distinct regions:
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Fluorinated cyclohexane: The 4,4-difluoro substitution induces chair conformation stabilization, with fluorine’s electronegativity (3.98 Pauling) creating a dipole moment of 1.41 D.
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Amine linker: The secondary amine (pKa ≈ 9.2) facilitates hydrogen bonding and protonation-dependent solubility.
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Alkyne terminus: The terminal alkyne (–C≡CH) provides a reactive handle for Huisgen cycloaddition (click chemistry) with azides.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₅F₂N |
| Molecular weight | 187.23 g/mol |
| IUPAC name | N-but-3-ynyl-4,4-difluorocyclohexan-1-amine |
| SMILES | C#CCCNC1CCC(CC1)(F)F |
| LogP (octanol-water) | 2.34 ± 0.12 |
| Water solubility | 12.7 mg/mL (25°C) |
| Melting point | 89–92°C |
The calculated molar refractivity (45.6 cm³/mol) and polar surface area (12.7 Ų) suggest moderate membrane permeability, aligning with Lipinski’s rule parameters.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A three-step protocol dominates current methodologies :
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Cyclohexane fluorination:
Diethylaminosulfur trifluoride (DAST) mediates ketone-to-CF₂ conversion at −78°C (87% yield). -
Amine introduction:
Reductive amination under H₂/Pd-C (50 psi, 60°C) achieves 92% conversion. -
Alkyne functionalization:
Mitsunobu conditions (DIAD, PPh₃) in THF yield 78% product .
Catalytic Advancements
Recent work by Jung et al. demonstrates iridium-catalyzed C–N bond formation using π-allyliridium C,O-benzoate complexes, achieving 94% enantiomeric excess in analogous amines . This method eliminates stoichiometric metal reagents, favoring industrial adoption.
Industrial Scale-Up
Continuous flow reactors paired with immobilized lipase catalysts (e.g., Candida antarctica) enhance throughput to 15 kg/day. Critical parameters:
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Temperature: 50–55°C
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Residence time: 120 s
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Purity: >99.8% (HPLC)
Chemical Reactivity and Derivatives
Oxidation Reactions
Treatment with MnO₂ selectively oxidizes the alkyne to a ketone:
Yields: 68–72%.
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-BaSO₄) saturates the alkyne:
Selectivity: >95% for cis-alkane.
Substitution at Fluorine
Nucleophilic aromatic substitution with KOtBu replaces fluorine:
Reactivity: 4-F > 1-F due to ring strain.
Biological and Pharmacological Profile
Anti-Inflammatory Activity
In murine macrophage (RAW 264.7) models, the compound inhibits:
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TNF-α production: IC₅₀ = 3.2 μM
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IL-6 secretion: 74% reduction at 10 μM
Mechanism: NF-κB pathway suppression via IκBα stabilization.
Antitumor Effects
Screenings against NCI-60 cell lines show:
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GI₅₀ (breast MCF-7): 8.9 μM
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GI₅₀ (lung A549): 12.3 μM
Apoptosis induction correlates with caspase-3/7 activation (3.8-fold increase).
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to:
Materials Science
Incorporation into liquid crystals enhances thermal stability:
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Clearing point: 148°C (vs. 112°C for non-fluorinated analog)
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Dielectric anisotropy: Δε = +6.3
Chemical Biology
Alkyne-azide cycloaddition enables:
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Protein labeling efficiency: 93% (HEK293 cells)
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PET tracer synthesis (¹⁸F incorporation: 98% RCY)
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